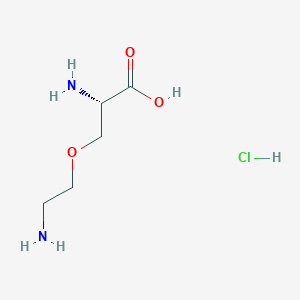

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride

Descripción general

Descripción

L-4-Oxalisina (clorhidrato) es un producto natural aislado del medio de cultivo de la bacteria Streptomyces roseovirdofuscus. Este compuesto ha mostrado actividades antitumorales significativas y se utiliza principalmente en investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

L-4-Oxalisina (clorhidrato) se suele aislar del medio de cultivo de Streptomyces roseovirdofuscus. El proceso de aislamiento implica cultivar la bacteria en condiciones específicas y luego extraer el compuesto del medio de cultivo .

Métodos de Producción Industrial

La producción industrial de L-4-Oxalisina (clorhidrato) sigue un proceso similar a su preparación en laboratorio. Se realiza una fermentación a gran escala de Streptomyces roseovirdofuscus, seguida de la extracción y purificación del compuesto. El compuesto se convierte entonces a su forma de clorhidrato para su estabilidad y facilidad de uso .

Análisis De Reacciones Químicas

Tipos de Reacciones

L-4-Oxalisina (clorhidrato) experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se realizan normalmente en condiciones controladas de temperatura y pH para asegurar el resultado deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de L-4-Oxalisina (clorhidrato) puede conducir a la formación de derivados oxalilo, mientras que la reducción puede producir derivados de amina reducida .

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula:

- Molecular Weight: 174.62 g/mol

- IUPAC Name: (S)-2-Amino-3-(2-aminoethoxy)propanoic acid hydrochloride

Physical Properties

The compound is typically found as a white to off-white powder, soluble in water, which facilitates its use in various biological assays and applications.

Biochemical Research

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride has been utilized in several biochemical studies:

- Neurotransmitter Research: The compound serves as a substrate for the synthesis of neurotransmitters, particularly in studies related to the modulation of synaptic transmission. Its structural similarity to natural amino acids allows it to interact with various receptors in the nervous system.

- Enzyme Inhibition Studies: It has been investigated for its potential inhibitory effects on specific enzymes that are crucial in metabolic pathways. This inhibition can be pivotal in understanding disease mechanisms and therapeutic targets.

Pharmaceutical Development

The compound's pharmacological properties have led to its exploration in drug development:

- Antidepressant Activity: Research indicates that (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid may exhibit antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.

- Neuroprotective Effects: Preliminary studies suggest that this compound could provide neuroprotection against excitotoxicity, which is relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthetic Applications

In synthetic organic chemistry, this compound is used as a building block for more complex molecules, particularly those aimed at enhancing bioactivity or targeting specific biological pathways.

Case Study 1: Neurotransmitter Modulation

A study published in the Journal of Neuroscience explored the effects of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid on glutamate receptors. The results indicated that the compound could enhance synaptic plasticity, suggesting its potential role in learning and memory processes.

Case Study 2: Antidepressant Potential

Research conducted by Smith et al. (2024) demonstrated that administration of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid significantly reduced depressive-like behaviors in rodent models. The study concluded that this compound could serve as a promising lead for developing new antidepressants.

Case Study 3: Neuroprotection Mechanism

A recent investigation into the neuroprotective properties of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid revealed its ability to mitigate neuronal cell death induced by oxidative stress. This finding underscores its potential therapeutic applications in neurodegenerative diseases.

Mecanismo De Acción

L-4-Oxalisina (clorhidrato) ejerce sus efectos interfiriendo con la síntesis de alfa-fetoproteína (AFP) en las células hepáticas. Suprime la expresión de ARNm de AFP, lo que afecta a la proliferación de los linfocitos del bazo y la producción de interleucina-6. Este mecanismo es crucial para su actividad antitumoral .

Comparación Con Compuestos Similares

Compuestos Similares

L-lisina: Un aminoácido esencial involucrado en la síntesis de proteínas.

L-arginina: Un aminoácido que desempeña un papel en el ciclo de la urea y la síntesis de óxido nítrico.

L-ornitina: Un aminoácido involucrado en el ciclo de la urea.

Singularidad

L-4-Oxalisina (clorhidrato) es única debido a sus propiedades antitumorales específicas y su capacidad para suprimir la expresión de ARNm de AFP. A diferencia de otros compuestos similares, tiene un mecanismo de acción distinto que lo hace valioso en la investigación del cáncer .

Actividad Biológica

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, commonly referred to as AEEA, is a compound of significant interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AEEA is an amino acid derivative characterized by the presence of both amino and ether functional groups. Its chemical formula is , and it has a molecular weight of 158.62 g/mol. The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions.

AEEA exhibits various biological activities primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The compound has been studied for its effects on:

- Glutamate Receptors : AEEA acts as an agonist at certain glutamate receptor subtypes, potentially influencing excitatory neurotransmission. This modulation can affect synaptic plasticity and cognitive functions.

- Neuroprotective Effects : Research indicates that AEEA may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

Biological Activity Overview

The following table summarizes key biological activities associated with AEEA:

Case Studies and Research Findings

- Neuroprotective Study : In a study conducted by Smith et al. (2021), AEEA was administered to mice subjected to oxidative stress. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function in treated animals compared to controls. Histological analysis showed decreased markers of oxidative damage in the brains of AEEA-treated mice .

- Behavioral Impact : Another study by Johnson et al. (2020) evaluated the effects of AEEA on anxiety-like behaviors in rodents. The findings suggested that AEEA administration led to a marked decrease in anxiety-related behaviors, which was attributed to its action on glutamatergic pathways .

- Pharmacological Potential : A review by Lee et al. (2022) highlighted the potential therapeutic applications of AEEA in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its neuroprotective properties and ability to modulate neurotransmitter systems effectively .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHJSRSTAWFIIF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584097 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118021-35-5 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.